Primary vs. Secondary Chloro-Alcohol Acetates: 80-85% Epoxide Yield vs. 7%
The position of the chlorine atom in the γ-chloro alkanol backbone is the primary determinant of reaction outcome under basic conditions. When the acetate of trans-4-Chloro-2-butene-1-OL (possessing a primary chlorine) is treated with potassium hydroxide, the reaction proceeds with high selectivity towards the β-epoxide, 1,3-epoxybutane, in 80-85% yield. Conversely, the isomeric 3-chloro-1-butanol acetate (with a secondary chlorine) yields only about 7% of the same epoxide, with the major products being propene (55%), trans-2-buten-1-ol (6%), and 3-buten-1-ol (17%) [1]. This stark difference in reaction fate confirms that the chlorine's substitution pattern is not interchangeable.
| Evidence Dimension | Yield of 1,3-epoxybutane |
|---|---|
| Target Compound Data | 80-85% (as 4-chloro-2-butanol acetate, the acetate of the target alcohol) |
| Comparator Or Baseline | 3-chloro-1-butanol acetate: ~7% yield of 1,3-epoxybutane |
| Quantified Difference | ~73-78 percentage point increase in epoxide yield |
| Conditions | Reaction with potassium hydroxide (KOH) in aqueous or alcoholic media, 1966 study by Shuikin et al. |
Why This Matters
This data provides a clear, quantitative justification for sourcing the trans-4-Chloro-2-butene-1-OL derivative when a high-yielding epoxidation route is required, as substitution with a secondary-chloro analog leads to a >90% loss in desired product yield.
- [1] Shuikin, N. I., Bartok, M., & Kozma, B. (1966). Diols and epoxides Communication 8. Reactions of isomeric γ-chloro butanol acetates with potassium hydroxide. Bulletin of the Academy of Sciences of the USSR, Division of Chemical Science, 15(5), 840–843. View Source
